3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
(2-bromophenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN6O/c1-14-13-15(2)27(24-14)19-8-7-18(22-23-19)25-9-11-26(12-10-25)20(28)16-5-3-4-6-17(16)21/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUOGDITJRMZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 2-bromobenzoyl group through a nucleophilic substitution reaction.
Formation of the Pyrazole Derivative: The pyrazole ring is synthesized separately, often starting from hydrazine derivatives and diketones.
Coupling Reaction: The functionalized piperazine and pyrazole derivatives are then coupled with a pyridazine ring precursor under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a carbonyl group to an alcohol.
Substitution: The bromine atom in the 2-bromobenzoyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for use in materials science, such as the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Core Heterocycle Modifications
- Pyridazine vs. Pyrimidine/Pyrazole Derivatives: Target Compound: Pyridazine core with piperazine and pyrazole substituents. N-[6-(3,5-Dimethylpyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide (): Pyrimidine core with furyl and methylpiperazine groups. The pyrimidine ring may offer distinct electronic properties compared to pyridazine, influencing binding affinity to biological targets . 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (): Pyridazine with chlorophenoxy-piperazine.
Substituent Effects
- Bromobenzoyl vs. Chlorophenoxy/Hydrazine Groups: The bromine in the target compound likely increases molecular weight (vs. chlorine) and lipophilicity (LogP ~2.5–3.0 estimated), enhancing blood-brain barrier penetration compared to ’s chlorophenoxy derivative (LogP ~1.5–2.0) . 6-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone hydrazone (): Hydrazine substituent introduces polarity (LogP = 1.34), reducing membrane permeability but improving aqueous solubility .
Comparative Data Table
Research Implications and Gaps
- Pharmacokinetic Optimization : The bromobenzoyl group in the target compound may improve CNS penetration over chlorine or hydrazine analogs but requires in vitro ADME validation.
- Synthetic Challenges : Bromine’s steric bulk may complicate synthesis compared to smaller substituents (e.g., chlorine or methoxy groups).
Biological Activity
The compound 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure includes a piperazine moiety, which is commonly found in various pharmacologically active compounds. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C17H19BrN4O |
| Molecular Weight | 366.26 g/mol |
| IUPAC Name | 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine |
| CAS Number | 113675-84-6 |
Anticancer Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, a study showed that pyridazine analogs can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The incorporation of the piperazine ring enhances the interaction with biological targets, potentially increasing efficacy against tumor cells .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The compound under discussion has been evaluated for its ability to inhibit acetylcholinesterase (AChE) activity. Research findings suggest that similar piperazine derivatives demonstrate promising AChE inhibitory activity, which could be beneficial in enhancing cholinergic transmission in the brain .
The mechanism by which 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine exerts its biological effects may involve:
- Receptor Binding : The piperazine moiety allows for effective binding to neurotransmitter receptors, enhancing neurotransmission.
- Enzyme Inhibition : By inhibiting enzymes like AChE, the compound may increase acetylcholine levels, improving cognitive function.
- Cell Cycle Modulation : The pyrazole and pyridazine components may interfere with cell cycle regulation in cancer cells, promoting apoptosis.
Case Studies
Several studies have investigated the biological activities of piperazine derivatives:
- Study on Anticancer Activity : A series of pyridazine derivatives were synthesized and tested against various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that certain derivatives led to a significant reduction in cell viability at low micromolar concentrations .
- Cholinesterase Inhibition Study : Compounds structurally related to the target molecule were tested for AChE inhibition using ELISA assays. Results showed IC50 values indicating potent inhibition comparable to established drugs used in Alzheimer's treatment .
Q & A
Q. Structural Confirmation :
- NMR : ¹H/¹³C NMR identifies substituents (e.g., bromobenzoyl protons at δ 7.3–7.8 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm) .
- HRMS : Validates molecular weight (e.g., C₂₀H₂₄N₆O₂S requires m/z 412.5) .
- TLC : Monitors reaction progress (e.g., ethyl acetate/cyclohexane eluent system) .
How can structure-activity relationship (SAR) studies guide modifications for enhanced pharmacological activity?
Advanced SAR Design :
Modify substituents systematically:
What purification strategies are recommended for isolating pyridazine derivatives with high purity?
Q. Methodological Answer :
- Flash Chromatography : Use silica gel with gradient elution (e.g., cyclohexane → ethyl acetate) for intermediates .
- Recrystallization : Ethanol/water mixtures yield >99% purity for final products .
- HPLC : Reverse-phase C18 columns resolve closely related impurities (e.g., residual piperazine precursors) .
How should researchers handle hazards associated with brominated intermediates during synthesis?
Q. Safety Protocols :
- PPE : Use nitrile gloves and fume hoods for bromobenzoyl handling .
- First Aid : Immediate rinsing for skin contact (15 min water wash) and medical consultation for inhalation .
What mechanistic insights explain the reactivity of the pyridazine core in nucleophilic substitution reactions?
Reaction Mechanism :
The pyridazine N-atoms activate adjacent C-3 and C-6 positions for substitution. For example, piperazine coupling at C-3 proceeds via SNAr mechanism, facilitated by electron-withdrawing bromobenzoyl groups. Kinetic studies (e.g., monitoring by ¹H NMR) confirm rate dependence on base strength (e.g., NaH vs. K₂CO₃) .
Which pharmacological assays are most relevant for evaluating this compound’s therapeutic potential?
Q. Advanced Evaluation :
- Kinase Inhibition : ATP-binding assays (e.g., radiometric filters for IC₅₀ determination) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ <10 µM suggests lead potential) .
- Pharmacokinetics : Microsomal stability assays (e.g., t₁/₂ >60 min in liver microsomes) .
How can thermodynamic properties (e.g., solubility, stability) be optimized for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
